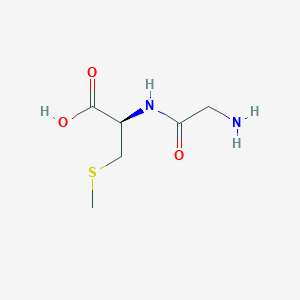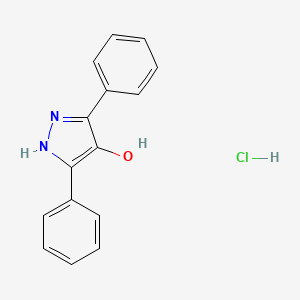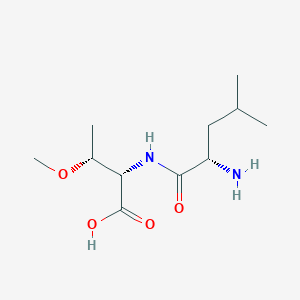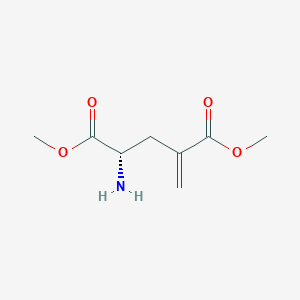
Glycyl-S-methyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-S-methyl-L-cysteine is a dipeptide composed of glycine and S-methyl-L-cysteine. This compound is of interest due to its potential biological activities and its presence in various natural sources, such as garlic and other Allium species. It is known for its antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-methyl-L-cysteine typically involves the coupling of glycine with S-methyl-L-cysteine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-S-methyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in S-methyl-L-cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: S-methyl-L-cysteine sulfoxide or S-methyl-L-cysteine sulfone.
Reduction: S-methyl-L-cysteine thiol.
Substitution: Various alkyl or aryl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Glycyl-S-methyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies on sulfur-containing amino acids.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
Wirkmechanismus
The mechanism of action of Glycyl-S-methyl-L-cysteine involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound may also modulate various signaling pathways involved in inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-cysteine: A dipeptide composed of glycine and L-cysteine, known for its role in glutathione synthesis.
S-methyl-L-cysteine: A sulfur-containing amino acid found in garlic and other Allium species, with antioxidant and health-promoting properties.
S-methyl-L-cysteine sulfoxide: An oxidized form of S-methyl-L-cysteine, also found in garlic and known for its biological activities.
Uniqueness
Glycyl-S-methyl-L-cysteine is unique due to the presence of both glycine and S-methyl-L-cysteine in its structure, which may confer distinct biological activities compared to its individual components. Its potential health benefits and applications in various fields make it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
61587-01-7 |
|---|---|
Molekularformel |
C6H12N2O3S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(2R)-2-[(2-aminoacetyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-4(6(10)11)8-5(9)2-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
QGOGLXKKLRWXQS-BYPYZUCNSA-N |
Isomerische SMILES |
CSC[C@@H](C(=O)O)NC(=O)CN |
Kanonische SMILES |
CSCC(C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)


![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)
![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
